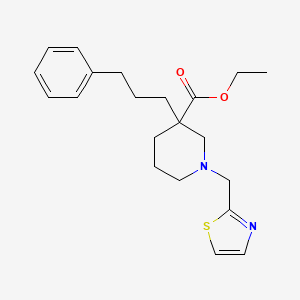![molecular formula C20H28N2O2 B6062823 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone](/img/structure/B6062823.png)
4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone, also known as PAC-1, is a small molecule that has shown promising results in cancer research. PAC-1 was first synthesized in 2005 by researchers at the University of Illinois, and since then, it has been extensively studied for its potential as an anti-cancer agent.
Mecanismo De Acción
4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone works by activating procaspase-3, which is a precursor to caspase-3, a key enzyme involved in apoptosis. In cancer cells, procaspase-3 is often present in an inactive form, which makes the cells resistant to apoptosis. This compound binds to procaspase-3 and induces a conformational change that activates the enzyme, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which has anti-inflammatory properties. This compound has also been shown to improve cognitive function in animal models, although the mechanism behind this effect is not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for research on 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a cancer therapy in humans.
Métodos De Síntesis
The synthesis of 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone involves a multi-step process that starts with the reaction of 3-acetylbenzaldehyde with cyclohexylamine to form the intermediate 3-(cyclohexylamino)benzaldehyde. This intermediate is then reacted with 2-pyrrolidinone in the presence of a reducing agent to yield this compound. The overall yield of this synthesis is around 20%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This selectivity is thought to be due to the fact that this compound targets a protein called procaspase-3, which is overexpressed in many types of cancer cells.
Propiedades
IUPAC Name |
4-[(3-acetylphenyl)methylamino]-1-(cyclohexylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-15(23)18-9-5-8-17(10-18)12-21-19-11-20(24)22(14-19)13-16-6-3-2-4-7-16/h5,8-10,16,19,21H,2-4,6-7,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOATDUYSCGDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CNC2CC(=O)N(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate](/img/structure/B6062750.png)
![1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6062757.png)
![N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B6062763.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide](/img/structure/B6062775.png)
![4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6062776.png)
![4-benzyl-3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6062780.png)


![2,6-di-tert-butyl-4-[(5-nitro-2H-indazol-2-yl)methyl]phenol](/img/structure/B6062809.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B6062810.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6062816.png)
![diisopropyl 5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6062824.png)
![2-{4-[(2,5-dimethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062828.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-(1H-imidazol-1-yl)-1-phenylethanamine](/img/structure/B6062831.png)